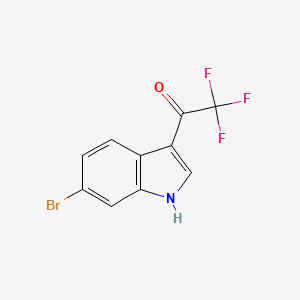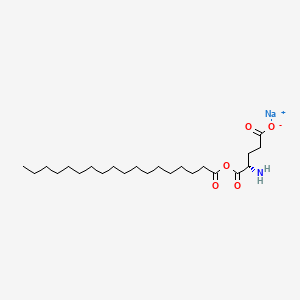
Sodium stearoyl glutamate
Vue d'ensemble
Description
Sodium Stearoyl Glutamate is an amino acid-based emulsifier commonly used in cosmetics. It plays a crucial role in blending oil and water together within cosmetic formulations. Additionally, it acts as a surfactant, helping to condition both the skin and hair. Its non-irritating nature makes it suitable for various applications .
Synthesis Analysis
This compound is derived from glutamic acid and natural fatty acids (such as stearoyl acid), resulting in an anionic surfactant. The synthesis process involves combining these components to create the hypoallergenic and environmentally friendly This compound .
Molecular Structure Analysis
The molecular formula of This compound is C21H41NO6Na . It consists of a glutamic acid backbone with a stearoyl group attached. The sodium ion (Na+) forms an amino acid salt, contributing to its unique properties .
Chemical Reactions Analysis
As an emulsifier, This compound facilitates the formation of stable oil-in-water or water-in-oil emulsions. It enables the combination of hydrophilic and lipophilic ingredients, enhancing the overall stability of cosmetic products. In formulations, it participates in various chemical interactions, ensuring proper dispersion and compatibility .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
1. Application in Miniemulsion Polymerization
Sodium stearoyl glutamate (SDG) has been utilized in miniemulsion polymerization. A study by Yıldız, Landfester, and Antonietti (2003) demonstrated that SDG, as a biodegradable surfactant, was effective in producing very small latex particles during the polymerization of styrene and lauryl methacrylate. This application of SDG indicates its potential in creating environmentally friendly polymers with specific particle size control (Yıldız, Landfester, & Antonietti, 2003).
2. Role in Glutamate Transport Proteins
Another research area involves the role of sodium/proton/glutamate symport proteins in microorganisms like Bacillus stearothermophilus. Tolner, Poolman, and Konings (1992) found that these proteins are crucial for nutrient uptake and their expression in Escherichia coli facilitated the study of glutamate transport at the molecular level. This research sheds light on fundamental biological processes involving sodium and glutamate (Tolner, Poolman, & Konings, 1992).
3. Emulsion Development in Pharmaceuticals and Cosmetics
SDG has been used in the development of natural and sustainable emulsions, which serve as vehicle bases for topical preparations. Research by Leal et al. (2022) showed that emulsions incorporating SDG had improved characteristics like stability and skin hydration, demonstrating its application in the pharmaceutical and cosmetic industries (Leal et al., 2022).
4. Ionic Cross-Linking for Cellulose Modification
In the field of material science, sodium L-glutamate has been reported as an effective catalyst for the cross-linking between butanetetracarboxylic acid and cellulose, as shown by Ji, Tang, Hu, and Yan (2019). This application highlights its role in the sustainable modification of cellulose, providing an eco-friendly approach to material processing (Ji, Tang, Hu, & Yan, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
sodium;(4S)-4-amino-5-octadecanoyloxy-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-23(28)20(24)18-19-21(25)26;/h20H,2-19,24H2,1H3,(H,25,26);/q;+1/p-1/t20-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHFCTLPQJQDQI-BDQAORGHSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)[C@H](CCC(=O)[O-])N.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42NNaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703821 | |
| Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79811-24-8 | |
| Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


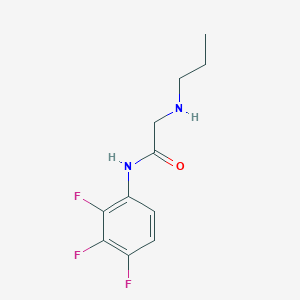
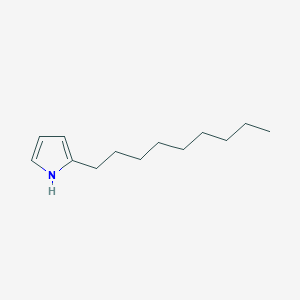


![1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3285104.png)
![1-(3,7-dinitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B3285115.png)
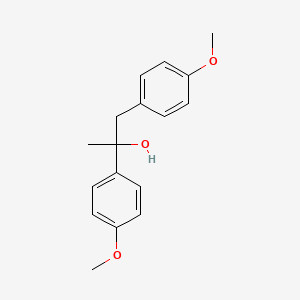




![1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B3285163.png)
![3-[4-(1H-Benzoimidazol-2-yl)-furazan-3-ylamino]-propionitrile](/img/structure/B3285166.png)
